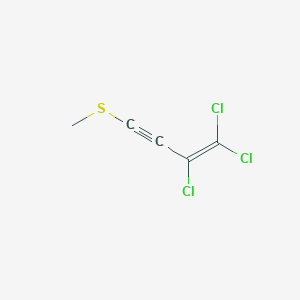
Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hexanoyl group, an aminoethyl group, and an isothiouronium moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate typically involves the reaction of hexanoyl chloride with 2-aminoethyl isothiouronium bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with sulfuric acid to obtain the sulfate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiouronium group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The isothiouronium group is particularly reactive, allowing the compound to act as a potent inhibitor of thiol-containing enzymes.
Comparison with Similar Compounds
Hexanoyl-2-(2-aminoethyl)-isothiouronium sulfate can be compared with other similar compounds such as:
Hexanoyl-2-(2-aminoethyl)-guanidinium sulfate: Similar structure but with a guanidinium group instead of an isothiouronium group. This compound may exhibit different reactivity and biological activity.
Hexanoyl-2-(2-aminoethyl)-thiourea: Contains a thiourea group instead of an isothiouronium group. This compound may have different chemical properties and applications.
The uniqueness of this compound lies in its isothiouronium moiety, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
63679-92-5 |
|---|---|
Molecular Formula |
C9H21N3O5S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
S-carbamimidoyl 2-(2-aminoethyl)hexanethioate;sulfuric acid |
InChI |
InChI=1S/C9H19N3OS.H2O4S/c1-2-3-4-7(5-6-10)8(13)14-9(11)12;1-5(2,3)4/h7H,2-6,10H2,1H3,(H3,11,12);(H2,1,2,3,4) |
InChI Key |
ZAZMRSBQBBXDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCN)C(=O)SC(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
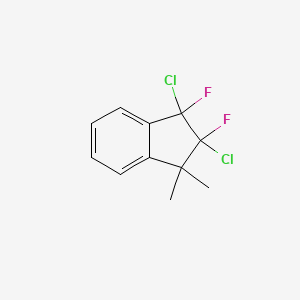
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)

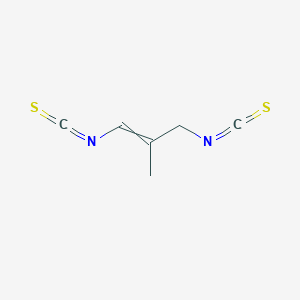
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
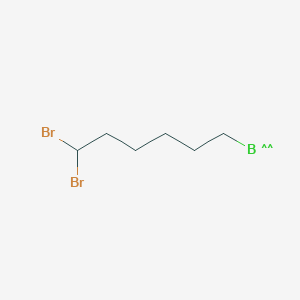
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
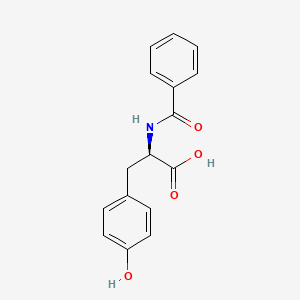
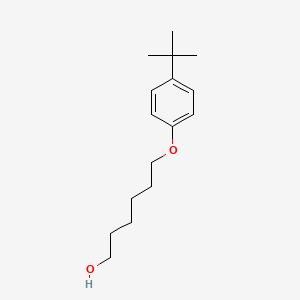
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
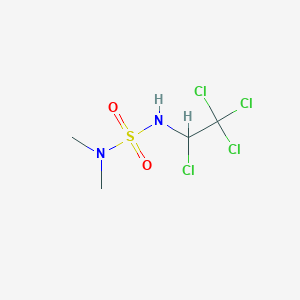
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
